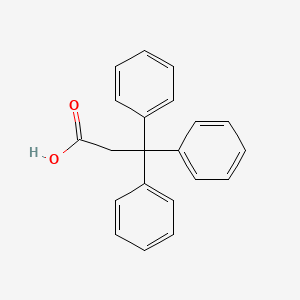

3,3,3-Triphenylpropionic acid

Descripción general

Descripción

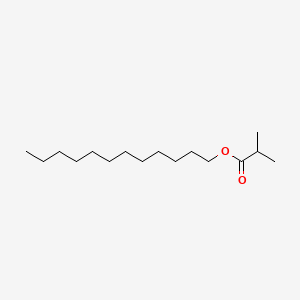

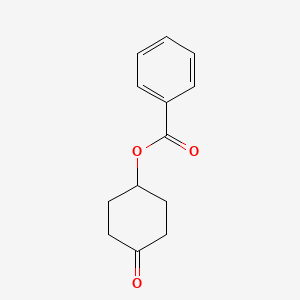

3,3,3-Triphenylpropionic acid is an organic compound with the linear formula (C6H5)3CCH2CO2H . It has a molecular weight of 302.37 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

This compound is a tan powder . It has a melting point of 180-182 °C (lit.) . The vapor density is 10.1 (vs air) .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The x-ray crystal structure of 3,3,3-triphenylpropionic acid reveals that the molecules form molecular columns organized by alternate carboxylic acid dimers and sixfold phenyl embraces. This structural information is crucial for understanding its interactions and potential applications in various fields (Steiner, 1999).

Electrosynthesis Studies

Research on the electrolysis of substituted 3-arylpropionic acids, including this compound, has explored possible rearrangements of free radicals formed through anion discharge. This study contributes to understanding the electrochemical behaviors of such compounds, which is essential for their application in synthesis and material science (Breederveld & Kooyman, 2010).

Biosynthesis Pathways

Significant attention is given to 3-hydroxypropionic acid due to its application in synthesizing novel polymer materials and other derivatives. The biosynthetic pathways for producing 3-hydroxypropionic acid have been extensively studied, providing insights into bioengineering and biotechnology applications (Jiang, Meng, & Xian, 2009).

Biotechnological Advances

Advances in the biological production of 3-hydroxypropionic acid from glucose or glycerol have been reviewed, highlighting microbial production methods and potential improvements for industrial applications. This is crucial for developing sustainable processes for chemical production (Kumar, Ashok, & Park, 2013).

Metabolic Engineering for Production

Studies have explored metabolic engineering strategies in Corynebacterium glutamicum for efficient production of 3-hydroxypropionic acid from glucose and xylose. This research contributes to the development of bio-based chemicals and is important for the transition to renewable resources (Chen et al., 2017).

Review on Bio-based Production

A comprehensive review of bio-based 3-hydroxypropionic acid, focusing on its role as a precursor for key compounds, illustrates the importance of efficient and cost-effective production processes. Such reviews are crucial for guiding future research and development in this area (Vidra & Németh, 2017).

Molecular Helicity Studies

in Chiral DerivativesResearch on the dynamic chirality transmission in optically active this compound derivatives contributes to understanding the molecular and supramolecular helicity induction. This is crucial for applications in stereoselective synthesis and molecular recognition processes (Skowronek, Czapik, Rajska, & Kwit, 2019).

Engineering for Production

Efforts in engineering Bacillus subtilis for the production of 3-hydroxypropionic acid highlight the potential of using this organism in industrial applications, particularly for producing bio-based chemicals (Garg et al., 2023).

Gene Expression Systems

Development of inducible gene expression systems by 3-hydroxypropionic acid in Pseudomonas denitrificans demonstrates how such systems can be utilized for optimizing pathways of 3-HP production and excretion. This has implications for biotechnology and synthetic biology applications (Zhou et al., 2015).

Biosynthesis Challenges and Strategies

Insights into recent advances, challenges, and metabolic engineering strategies in the biosynthesis of 3-hydroxypropionic acid provide a roadmap for future directions in the field. This is important for developing more efficient and sustainable production methods (Liang et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

3,3,3-triphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSJLUKCGWQAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237989 | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

900-91-4 | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 900-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Triphenylpropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystal structure of 3,3,3-Triphenylpropionic acid?

A1: this compound exhibits a unique packing arrangement in its crystal structure known as "six-fold phenyl embrace." [] This arrangement involves intermolecular interactions between the phenyl rings of adjacent molecules.

Q2: Can this compound be used in material science?

A2: Yes, derivatives of this compound have been investigated for their potential in organic light-emitting diodes (OLEDs). [] Researchers successfully synthesized solution-processable green phosphorescent iridium(III) complexes by modifying the structure of this compound. These complexes, when incorporated into OLED devices, demonstrated promising luminescent properties, highlighting the potential of this compound class in advanced materials.

Q3: Are there any unique chemical reactions associated with this compound?

A3: Interestingly, this compound can be converted to 10-cyano-10-phenyl-9-anthrone in a novel one-step reaction. [, ] This transformation showcases the intriguing reactivity of the compound and its potential as a starting material for synthesizing complex polycyclic aromatic structures.

Q4: Has this compound been studied for its electrochemical behavior?

A4: Yes, early research explored the electrolysis of this compound. [] This study revealed an interesting rearrangement reaction during electrolysis in a methanol solution containing sodium ions. The primary product obtained was the phenyl ester of 3,3-diphenyl-3-methoxypropionic acid. This finding suggests a novel rearrangement pathway involving acyloxy radicals, where an oxygen atom attacks the aromatic ring directly attached to the C-3 atom.

Q5: Are there any studies exploring the chirality of this compound derivatives?

A5: Yes, research has investigated the induction of molecular and supramolecular helicity in compounds containing the trityl (triphenylmethyl) group, specifically focusing on chiral derivatives of this compound. [] This area of research holds significance in understanding chirality transfer and its implications in various fields, including asymmetric synthesis and material science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)